3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
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Overview
Description
3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea typically involves the reaction of 4,6-dichloropyrimidine with 4-((trifluoromethyl)thio)aniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, such as specific temperature and solvent, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
- N-(4,6-Dichloro-5-formylamino-pyrimidin-2-yl)-formamide
Uniqueness
3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea is unique due to the presence of both dichloropyrimidine and trifluoromethylthio phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4,6-dichloropyrimidin-2-yl)-3-[4-(trifluoromethylsulfanyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N4OS/c13-8-5-9(14)20-10(19-8)21-11(22)18-6-1-3-7(4-2-6)23-12(15,16)17/h1-5H,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGDAKWTZYSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CC(=N2)Cl)Cl)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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